molecular formula C15H21ClN2O2 B5343267 N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5343267
M. Wt: 296.79 g/mol
InChI Key: MUVRFTRPUZXCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom of the acetamide backbone and a 4-methylpiperidin-1-yl substituent on the methylene carbon. This structure combines a halogenated aromatic ring with a piperidine moiety, which is frequently associated with diverse pharmacological activities, including enzyme inhibition, receptor modulation, and antimicrobial or anticancer effects .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-11-5-7-18(8-6-11)10-15(19)17-13-9-12(16)3-4-14(13)20-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVRFTRPUZXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-methylpiperidine.

    Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with an acetic anhydride or acetyl chloride to form the corresponding acetamide intermediate.

    N-Alkylation: The acetamide intermediate is then subjected to N-alkylation with 4-methylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following sections categorize structurally related acetamide derivatives based on their substituents, pharmacological targets, and biological activities. Key differences in substituents, binding affinities, and selectivity are highlighted.

Anti-Cancer Acetamide Derivatives

Acetamides with substituted phenyl and heterocyclic groups demonstrate notable cytotoxicity against cancer cell lines. For example:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) showed potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (IC₅₀ values in low micromolar ranges) .
  • N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) exhibited IC₅₀ values of 4.6 μM (PANC-1) and 2.2 μM (HepG2), surpassing the activity of 5-FU in some assays .

Structural Comparison :

  • The target compound lacks the quinazoline-sulfonyl or oxadiazole-thio groups present in these derivatives, which are critical for kinase or tubulin binding.
Enzyme Inhibitors
2.2.1. Monoamine Oxidase (MAO) and Cholinesterase Inhibitors
  • N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity influenced by the naphthyl group .
  • N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide is a MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B .

Structural Comparison :

  • The target compound’s 5-chloro-2-methoxyphenyl group may confer MAO-B or AChE selectivity, similar to chlorophenyl-substituted analogs. The 4-methylpiperidine moiety could enhance blood-brain barrier penetration compared to bulkier substituents .
2.2.2. Lipoxygenase and Cyclooxygenase Inhibitors
  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives are potent lipoxygenase inhibitors, with activity dependent on the oxadiazole-thio linker .

Structural Comparison :

  • Replacing the butanamide chain with a methylpiperidine group in the target compound may reduce lipoxygenase affinity but improve metabolic stability due to reduced esterase susceptibility .
Antimicrobial Agents
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) showed potent activity against gram-positive bacteria, attributed to the benzo[d]thiazole-sulfonyl group .
  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) demonstrated antimicrobial effects via laccase catalysis .

Structural Comparison :

  • The target compound’s 4-methylpiperidine group lacks the sulfonyl or thioether linkages critical for microbial target engagement in these derivatives. However, the chloro-methoxyphenyl group may retain mild antifungal activity .
SARS-CoV-2 Main Protease Inhibitors
  • 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) binds SARS-CoV-2 Mpro via pyridine-His163 interactions (binding affinity < −22 kcal/mol) .

Structural Comparison :

  • The target compound’s methylpiperidine group is bulkier than pyridine, likely reducing compatibility with the Mpro lateral pocket. However, the chloro-methoxyphenyl group could stabilize hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.